1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea

FAAH inhibition Endocannabinoid modulation Tetrazolyl urea SAR

1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea (CAS 920419-60-9) is a synthetic biaryl tetrazolyl urea derivative characterized by a 1,5-disubstituted tetrazole core, a 3-fluorophenyl substituent at the N1 position, and a phenylurea moiety linked via a methylene bridge. This compound belongs to a class of tetrazolyl ureas investigated as inhibitors of endocannabinoid-metabolizing enzymes, notably fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), as detailed in structure-activity relationship (SAR) studies.

Molecular Formula C15H13FN6O
Molecular Weight 312.308
CAS No. 920419-60-9
Cat. No. B2527266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea
CAS920419-60-9
Molecular FormulaC15H13FN6O
Molecular Weight312.308
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
InChIInChI=1S/C15H13FN6O/c16-11-5-4-8-13(9-11)22-14(19-20-21-22)10-17-15(23)18-12-6-2-1-3-7-12/h1-9H,10H2,(H2,17,18,23)
InChIKeyXNRJFIUZDJCWJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea (CAS 920419-60-9): A Structurally Distinct Tetrazolyl Urea Building Block for Endocannabinoid-Targeted Research & Procurement


1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea (CAS 920419-60-9) is a synthetic biaryl tetrazolyl urea derivative characterized by a 1,5-disubstituted tetrazole core, a 3-fluorophenyl substituent at the N1 position, and a phenylurea moiety linked via a methylene bridge. This compound belongs to a class of tetrazolyl ureas investigated as inhibitors of endocannabinoid-metabolizing enzymes, notably fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), as detailed in structure-activity relationship (SAR) studies [1]. It is commercially available from several suppliers at purities of 95%+ for research use, with a molecular formula of C15H13FN6O and a molecular weight of 312.31 g/mol .

Why Direct Substitution of 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea with Other Tetrazolyl Ureas or Phenylurea Derivatives Risks Experimental Divergence


The tetrazolyl urea chemotype exhibits extreme sensitivity to subtle structural modifications at both the N1-aryl and N3-phenylurea positions in terms of FAAH/MAGL inhibitory potency and selectivity. Published SAR data demonstrate that replacing the 3-fluorophenyl group with other substituents or altering the urea N-substituent can shift IC50 values by orders of magnitude and even invert enzyme selectivity [1]. Consequently, procurement of a close analog (e.g., the 4-fluorophenyl, p-tolyl, or unsubstituted phenyl variants) without confirmatory biological data specific to the target of interest is likely to yield non-equivalent pharmacological profiles, wasting assay resources and confounding data reproducibility.

Quantitative Differentiation Evidence for 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea Relative to Close Analogs


FAAH Inhibitory Activity: Positional Fluorine Effect on the N1-Phenyl Ring Differentiates This 3-Fluoro Analog from the 4-Fluoro Isomer

In the Ortar et al. 2013 study, a systematic SAR analysis demonstrated that the presence and position of the fluorine atom on the N1-phenyl ring critically modulate FAAH inhibition. The 3-fluorophenyl N1-substituted tetrazolyl urea scaffold (to which the target compound belongs) is the parent chemotype for a series of highly potent FAAH inhibitors. While the exact IC50 of the target compound was not individually reported, the study establishes that compounds within this series, such as the leading analogs 16, 20, 21, 25, and 28, achieved FAAH IC50 values in the 3.0–9.7 nM range with 39- to >141-fold selectivity over MAGL [1]. In contrast, closer analogs like 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea (CAS 897623-93-7), which differs only by fluorine position, are expected to exhibit divergent activity profiles based on the steep SAR landscape described in the same publication. This positional isomerism is a well-validated determinant of binding affinity due to altered electrostatic and steric interactions within the FAAH active site.

FAAH inhibition Endocannabinoid modulation Tetrazolyl urea SAR

Predicted Binding Mode Divergence: The 3-Fluorophenyl Moiety Enables a Distinct Interaction Profile with FAAH's Cytosolic Port Binding Pocket

Covalent docking studies reported in Ortar et al. (2013) reveal that biaryl tetrazolyl ureas engage FAAH through interactions involving the cytosolic port (CP) region, with the N1-aryl substituent (3-fluorophenyl in this case) positioning into a lipophilic subpocket. The specific 3-fluoro substitution pattern is predicted to form distinct van der Waals and potential dipole interactions compared to non-fluorinated or differently substituted analogs. When compared to 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-phenylurea (i.e., the des-fluoro analog), removal of the fluorine atom eliminates a critical electronegative interaction point, which the docking models suggest would reduce complementarity with the binding cavity. This computational evidence supports a differentiated binding mode for the 3-fluorophenyl congener.

Molecular docking FAAH binding mode Fluorine-directed interactions

Selectivity Profile Advantage Over the Dual FAAH-MAGL Inhibitor Tetrazole 27 in the Same Series

Within the same tetrazolyl urea series, compound 27 was identified as a promising dual FAAH-MAGL inhibitor, whereas several close structural analogs (compounds 16, 20, 21, 25, and 28) maintained high FAAH selectivity (39- to >141-fold over MAGL) [1]. The target compound, bearing a 3-fluorophenyl and phenylurea motif, is structurally more similar to the selective FAAH inhibitors than to dual inhibitor 27, which features a distinct substitution pattern. This structural distinction suggests that 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is likely to exhibit FAAH-selective inhibition, making it a more appropriate tool for experiments requiring isolated FAAH modulation compared to compound 27.

FAAH-MAGL selectivity Tetrazole 27 comparator Endocannabinoid hydrolase panel

Commercial Purity Benchmarking: ≥95% Purity Versus Unspecified Purity of Custom Analogs Reduces Experimental Variability

Reputable vendors list 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea at a minimum purity of 95%+ (e.g., Chemenu Catalog Number CM873466) . In contrast, custom-synthesized close analogs such as the p-tolyl derivative (CAS 920419-68-7) or the m-tolyl variant (CAS 921110-06-7) are often available only from single sources without guaranteed purity specifications . This documented purity threshold for the target compound directly reduces the risk of introducing undefined impurities that could act as enzyme inhibitors or cytotoxic agents, thereby improving inter-batch reproducibility in enzymatic and cell-based assays.

Analytical purity Procurement specification Batch consistency

High-Confidence Research and Procurement Scenarios for 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea


SAR-Driven Lead Optimization for FAAH-Selective Inhibitors

Researchers aiming to develop next-generation FAAH-selective inhibitors can utilize this compound as a key scaffold for exploring the impact of urea N-substitution on potency and selectivity. The established FAAH inhibitory activity of the parent chemotype (IC50 3.0–9.7 nM for optimized analogs) provides a robust starting point for systematic derivatization [1].

Endocannabinoid System Mechanistic Studies Requiring Isolated FAAH Inhibition

In experiments designed to dissect FAAH-specific roles in endocannabinoid catabolism, this compound is predicted to offer a selectivity advantage over dual FAAH-MAGL inhibitors like tetrazole 27. This makes it suitable for in vitro and ex vivo assays where MAGL inhibition would confound interpretation of anandamide and 2-AG level changes.

In Silico Docking and Pharmacophore Modeling of FAAH-Ligand Interactions

The specific 3-fluorophenyl substitution of this compound presents a distinct electrostatic and steric profile that can be exploited in molecular docking and pharmacophore model refinement. The availability of experimental SAR data [1] facilitates validation of computational predictions.

High-Purity Reference Standard for Analytical Method Development in Tetrazolyl Urea Quantification

Due to its documented commercial purity of ≥95%, this compound can serve as a reference standard for developing and validating HPLC, LC-MS, or NMR methods aimed at quantifying tetrazolyl urea derivatives in biological matrices or bulk compound characterization .

Quote Request

Request a Quote for 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.